1-phenyl-N-(piperidin-3-ylmethyl)methanesulfonamide
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Overview
Description
1-phenyl-N-(piperidin-3-ylmethyl)methanesulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a phenyl group, a piperidine ring, and a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-N-(piperidin-3-ylmethyl)methanesulfonamide typically involves the reaction of a piperidine derivative with a phenylmethanesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-N-(piperidin-3-ylmethyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
1-phenyl-N-(piperidin-3-ylmethyl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-phenyl-N-(piperidin-3-ylmethyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects. The piperidine ring may also contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 1-phenyl-N-(piperidin-4-ylmethyl)methanesulfonamide
- 1-phenyl-N-(piperidin-2-ylmethyl)methanesulfonamide
- 1-phenyl-N-(pyrrolidin-3-ylmethyl)methanesulfonamide
Uniqueness
1-phenyl-N-(piperidin-3-ylmethyl)methanesulfonamide is unique due to the specific positioning of the piperidine ring, which can influence its chemical reactivity and biological activity. The presence of the methanesulfonamide group also imparts distinct properties, such as increased solubility and stability, compared to other similar compounds.
Properties
Molecular Formula |
C13H20N2O2S |
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Molecular Weight |
268.38 g/mol |
IUPAC Name |
1-phenyl-N-(piperidin-3-ylmethyl)methanesulfonamide |
InChI |
InChI=1S/C13H20N2O2S/c16-18(17,11-12-5-2-1-3-6-12)15-10-13-7-4-8-14-9-13/h1-3,5-6,13-15H,4,7-11H2 |
InChI Key |
CMEWDEUJLUOWCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CNS(=O)(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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